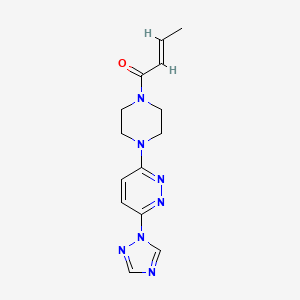
(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C14H17N7O and its molecular weight is 299.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)but-2-en-1-one is a novel chemical entity that has garnered attention for its potential biological activities. Its unique structure incorporates a triazole and pyridazine moiety, which are known to enhance biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research indicates that derivatives of pyridazine and triazole exhibit a wide range of biological activities, including:
Antimicrobial Activity : Compounds bearing pyridazine structures have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that certain pyridazinone derivatives can inhibit the growth of various microbial strains effectively .
Anticancer Properties : The compound's structural components suggest potential anticancer activity. Analogues have been synthesized and evaluated against several cancer cell lines, revealing cytotoxic effects attributed to apoptosis induction and inhibition of tubulin polymerization .
Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by acting as phosphodiesterase inhibitors. This mechanism is crucial in the treatment of chronic inflammatory diseases .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyridazine derivatives. Specific compounds showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the triazole moiety was linked to enhanced activity against these pathogens .
Anticancer Activity
The cytotoxicity of this compound was assessed using the MTT assay against multiple cancer cell lines. Results indicated an IC50 value of approximately 0.99 µM against the BT-474 breast cancer cell line, suggesting potent anticancer activity .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (E)-Compound | BT-474 | 0.99 |
| Control | Doxorubicin | 0.05 |
Further studies revealed that the compound induces apoptosis in cancer cells through cell cycle arrest at the sub-G1 and G2/M phases. Flow cytometric analysis confirmed these findings by showing increased annexin V-positive cells in treated populations .
Structure Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural features:
Key Structural Features :
- Triazole Ring : Enhances binding affinity to biological targets.
- Pyridazine Moiety : Contributes to antimicrobial and anticancer activities.
- Piperazine Linker : May improve solubility and bioavailability.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study 1 : A derivative with a similar structure was found to inhibit platelet aggregation and showed promise as an antihypertensive agent in animal models .
- Case Study 2 : Another study demonstrated that a closely related compound exhibited significant anti-inflammatory effects in vivo, supporting its potential for treating chronic inflammatory conditions .
Propiedades
IUPAC Name |
(E)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O/c1-2-3-14(22)20-8-6-19(7-9-20)12-4-5-13(18-17-12)21-11-15-10-16-21/h2-5,10-11H,6-9H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFKNJOLUPMKLW-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













